Imino-tris(dimethylamino)phosphorane is a phosphorus-containing compound characterized by the formula . This compound features a central phosphorus atom bonded to three dimethylamino groups and an imino group. It is known for its unique chemical properties, particularly its role as a strong base and nucleophile in various organic reactions. The compound is typically a colorless to pale yellow liquid, which can be synthesized from aminotris(dimethylamino)phosphonium chloride through specific chemical processes .
Imino-tris(dimethylamino)phosphorane exhibits biological activity, particularly in antimicrobial contexts. Studies have indicated that it can inhibit the growth of certain bacteria, such as malonic acid bacteria, by chelating metal ions essential for bacterial cell wall integrity . This property makes it a candidate for further exploration in antibacterial applications.
The synthesis of imino-tris(dimethylamino)phosphorane typically involves the following steps:
Imino-tris(dimethylamino)phosphorane has several applications in organic synthesis and catalysis:
Interaction studies involving imino-tris(dimethylamino)phosphorane focus on its reactivity with various substrates. Its ability to form stable complexes with metal ions has been explored for potential applications in biochemistry and materials science. Additionally, studies have examined its interactions with other organic compounds to understand its role as a nucleophile and base in
Imino-tris(dimethylamino)phosphorane shares structural similarities with several other phosphorus-containing compounds. Below is a comparison highlighting its uniqueness:
Imino-tris(dimethylamino)phosphorane is distinguished by its imino functionality, which imparts unique properties compared to similar phosphines and phosphonium salts. Its strong basicity and nucleophilicity make it particularly valuable in synthetic organic chemistry.
The primary industrial synthesis route for imino-tris(dimethylamino)phosphorane involves the alkalinization of aminotris(dimethylamino)phosphonium chloride, representing the most established and commercially viable preparation method. This process utilizes readily available starting materials and demonstrates excellent scalability for large-scale production requirements.
The fundamental synthetic approach involves reacting aminotris(dimethylamino)phosphonium chloride with an aqueous solution containing hydroxides of alkali metals or alkaline earth metals in the presence of appropriate solvents. The reaction proceeds through nucleophilic substitution mechanisms, where the hydroxide ion replaces the chloride anion, subsequently leading to the formation of the desired phosphorane product through elimination processes.
Detailed reaction conditions specify the use of alkali metal hydroxides such as sodium hydroxide or potassium hydroxide, with alkaline earth metal hydroxides including calcium hydroxide and magnesium hydroxide serving as alternative reagents. The stoichiometric requirements typically involve employing 1.05 to 1.2 molar equivalents of the hydroxide base relative to the phosphonium salt precursor to ensure complete conversion.
The reaction mechanism proceeds through initial formation of aminotris(dimethylamino)phosphonium hydroxide as an intermediate species, which subsequently undergoes intramolecular elimination of water to generate the imino-phosphorane product. Temperature control during this process proves critical, with optimal reaction temperatures ranging from 60 to 80 degrees Celsius to balance reaction rate with product stability.
Table 1: Industrial Synthesis Conditions for Imino-tris(dimethylamino)phosphorane
Parameter | Optimal Range | Alternative Range |
---|---|---|
Reaction Temperature | 60-80°C | 45-95°C |
Hydroxide Equivalents | 1.05-1.2 mol | 1.0-1.5 mol |
Reaction Time | 2-4 hours | 1-6 hours |
Water Content | 15-25% | 10-30% |
Yield | 85-95% | 75-98% |
Process optimization studies demonstrate that maintaining controlled water content in the reaction mixture significantly influences both reaction rate and final product purity. Excessive water concentrations lead to hydrolysis side reactions, while insufficient water content results in incomplete hydroxide dissolution and reduced reaction efficiency.
Imino-tris(dimethylamino)phosphorane, with the molecular formula $$ \mathrm{C}6\mathrm{H}{19}\mathrm{N}_4\mathrm{P} $$, displays distinctive structural characteristics revealed through extensive crystallographic investigations. The compound exhibits a tetrahedral coordination geometry around the central phosphorus atom, with three dimethylamino groups and one imino group occupying the tetrahedral positions [1] [2].
Single crystal X-ray diffraction studies of related tris(dimethylamino)phosphorane derivatives demonstrate that these compounds adopt approximately $$ Cs $$ symmetry rather than the ideal $$ C3 $$ symmetry in the solid state [1] [2]. The phosphorus atom displays a distorted tetrahedral configuration with bond angles deviating from the ideal tetrahedral angle of 109.5°. For the imino derivative, the coordination environment is characterized by significant angular distortions due to the steric requirements of the bulky dimethylamino substituents and electronic effects of the imino group.
The molecular structure reveals that the dimethylamino groups in the pseudo-plane of symmetry exhibit steeply pyramidal geometry at nitrogen, while those out of the pseudo-plane show markedly flattened configurations [1] [2]. This geometric variation reflects the electronic delocalization patterns within the molecule and the accommodation of steric interactions between the methyl substituents.
Crystallographic analysis indicates that the compound crystallizes in a monoclinic crystal system, consistent with the lower symmetry imposed by the molecular geometry [1]. The crystal packing is dominated by van der Waals interactions between the methyl groups of adjacent molecules, with no significant intermolecular hydrogen bonding observed due to the absence of suitable hydrogen bond donors.
Parameter | (Me₂N)₃PBH₃ [1] | (Me₂N)₃PNH [1] | (Me₂N)₃PO [1] |
---|---|---|---|
P-N (in plane) (Å) | 1.683(1) | 1.677(1) | 1.659(1) |
P-N (out of plane) (Å) | 1.654 (avg.) | 1.656 (avg.) | 1.649(1) |
X-P-N (in plane) (°) | 114.9(1) | 120.2(1) | 118.7(1) |
X-P-N (out of plane) (°) | 112.3 (avg.) | 110.4 (avg.) | 110.0 (avg.) |
Symmetry | Near Cs | Near Cs | Crystallographic Cs |
The crystallographic data reveal systematic trends in bond parameters across the series of related phosphoranes, with the imino derivative exhibiting intermediate values between the borane and oxide analogs [1] [2].
The ³¹P Nuclear Magnetic Resonance spectroscopy of imino-tris(dimethylamino)phosphorane provides crucial insights into the electronic environment and bonding characteristics of the phosphorus center. The ³¹P nucleus, with 100% natural abundance and spin-½, yields well-resolved spectra that are sensitive to the local electronic environment [3] [4].
The ³¹P Nuclear Magnetic Resonance chemical shift for imino-tris(dimethylamino)phosphorane appears in the characteristic range of phosphorus compounds bearing imino functionality. Phosphazene compounds, including imino-tris(dimethylamino)phosphorane, typically exhibit ³¹P chemical shifts in the region of +10 to +40 parts per million relative to 85% phosphoric acid as the external standard [5] [6] [4]. The specific chemical shift value reflects the unique electronic environment created by the combination of three electron-donating dimethylamino groups and one electron-withdrawing imino group.
The electronic environment around the phosphorus atom is significantly influenced by the nitrogen-phosphorus bonding interactions. The dimethylamino groups provide electron density to the phosphorus center through σ-donation and potential π-back-bonding involving the nitrogen lone pairs [7]. Simultaneously, the imino group acts as a π-electron acceptor, creating an electronic push-pull system that modulates the phosphorus nuclear shielding.
Variable temperature ³¹P Nuclear Magnetic Resonance studies of related phosphorane systems indicate that the chemical shift remains relatively invariant over typical temperature ranges, suggesting minimal dynamic exchange processes affecting the phosphorus environment [5]. The coupling patterns observed in proton-coupled ³¹P spectra reveal characteristic interactions with the dimethylamino methyl protons, providing additional structural confirmation.
Compound Type | δ ³¹P (ppm)* | Solvent | Electronic Environment |
---|---|---|---|
(Me₂N)₃P=NH | +22 to +32** | CDCl₃ | Electron-rich P center |
(Me₂N)₃P=O | +28 to +35 | CDCl₃ | Deshielded by P=O |
(Me₂N)₃P=S | +55 to +65 | CDCl₃ | Highly deshielded |
Phosphazene bases | +10 to +40 | Various | Variable shielding |
Referenced to 85% H₃PO₄; *Estimated range based on related compounds [5] [6]
The paramagnetic shielding contribution dominates the ³¹P chemical shift, as is typical for phosphorus nuclei [4]. The magnitude and sign of this contribution depend critically on the energy gap between occupied and virtual molecular orbitals and the extent of orbital mixing induced by the magnetic field. In imino-tris(dimethylamino)phosphorane, the presence of multiple nitrogen substituents creates a complex orbital interaction pattern that influences the overall shielding tensor.
Solid-state ³¹P Magic Angle Spinning Nuclear Magnetic Resonance studies of related compounds demonstrate that the chemical shift anisotropy reflects the asymmetric electronic environment around phosphorus [5]. The principal components of the shielding tensor provide information about the directionality of electronic effects and the molecular symmetry characteristics.
The phosphorus-nitrogen bond lengths in imino-tris(dimethylamino)phosphorane provide critical information about the bonding characteristics and electronic structure. Systematic analysis of crystallographic data from related phosphorane compounds reveals important trends in bond length variations that reflect changes in electronic environment and steric effects.
The phosphorus-nitrogen bonds in tris(dimethylamino)phosphorane derivatives exhibit characteristic patterns based on their geometric arrangement and electronic environment [1] [2]. In the series (Me₂N)₃P-X where X represents different substituents (BH₃, CH₂, NH, O), systematic variations in P-N bond lengths are observed that correlate with the electronic properties of the X substituent.
For the dimethylamino substituents, two distinct categories of P-N bonds are identified: those lying in the pseudo-plane of symmetry (in-plane) and those positioned out of this plane (out-of-plane) [1] [2]. The in-plane P-N distances consistently exceed the out-of-plane distances, reflecting the different electronic environments experienced by these nitrogen atoms due to orbital overlap considerations and steric interactions.
Compound | P-N In-plane (Å) | P-N Out-of-plane (Å) | P-X Distance (Å) | Reference |
---|---|---|---|---|
(Me₂N)₃PBH₃ | 1.683(1) | 1.654 (avg.) | 1.937(2) | [1] |
(Me₂N)₃PCH₂ | 1.698(4) | 1.668 (avg.) | 1.871(4) | [1] |
(Me₂N)₃PNH | 1.677(1) | 1.656 (avg.) | 1.678(1) | [1] |
(Me₂N)₃PO | 1.659(1) | 1.649(1) | 1.487(1) | [1] |
P(NMe₂)₃ | 1.702(2) | 1.702(2) | - | [8] |
The trend in P-N bond lengths correlates with the π-accepting ability of the X substituent [1]. As the π-acceptor strength increases in the order BH₃ < CH₂ < NH < O, the P-N bonds to the dimethylamino groups systematically shorten, indicating increased π-bonding character between phosphorus and the dimethylamino nitrogen atoms. This trend reflects the electronic competition for phosphorus π-electron density between the dimethylamino groups and the X substituent.
The phosphorus-imino nitrogen bond length in (Me₂N)₃PNH at 1.678(1) Å represents a formal P=N double bond, though theoretical analysis suggests this bond is better described as a polar single bond with significant ionic character [7]. This interpretation is supported by charge density studies that reveal electron density depletion along the P-N bond path and accumulation in regions consistent with polarized bonding rather than classical multiple bonding.
Comparison with the parent compound P(NMe₂)₃ shows that the P-N bonds in the free phosphine are longer (1.702(2) Å) [8] than in the substituted phosphoranes, indicating that coordination of the X group influences the entire bonding network within the molecule. The systematic shortening of P-N bonds upon substitution reflects the increased s-character in the phosphorus hybrid orbitals and enhanced π-bonding contributions.
Electronic Factor | Effect on P-N Bond Length | Structural Consequence |
---|---|---|
π-Acceptor strength of X | Stronger acceptor → shorter P-N | Enhanced P-N π-bonding |
Steric bulk of NMe₂ | Increased bulk → longer P-N | Reduced orbital overlap |
Symmetry constraints | Lower symmetry → bond length variation | Geometric distortion |
Hybridization changes | Higher s-character → shorter bonds | Electronic reorganization |
The bond length analysis demonstrates that imino-tris(dimethylamino)phosphorane exhibits intermediate bonding characteristics between classical single and double bonds [7]. The formal P=N double bond shows considerable polarization, with the bond length reflecting the balance between covalent and ionic contributions to the bonding interaction.
Corrosive